molecular formula C21H28O2 B1243169 Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- CAS No. 83803-32-1

Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis-

Cat. No.: B1243169
CAS No.: 83803-32-1
M. Wt: 312.4 g/mol
InChI Key: WNJXJEKGNNOKTH-CQKXMAEQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: BMY-30047 is synthesized through a series of chemical reactions that modify the carboxyl function of the polar end of retinoic acid derivatives. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available .

Industrial Production Methods: The industrial production of BMY-30047 involves the use of dibutyl adipate and isopropyl myristate to enhance and control the epidermal, dermal, and transdermal penetration of the compound .

Chemical Reactions Analysis

Types of Reactions: BMY-30047 undergoes various chemical reactions, including:

Common Reagents and Conditions: The common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings .

Major Products Formed: The major products formed from these reactions include various retinoic acid derivatives with modified functional groups that exhibit different therapeutic properties .

Scientific Research Applications

Mechanism of Action

BMY-30047 exerts its effects by binding to retinoic acid receptors in the skin. This binding modulates gene expression, leading to increased cellular turnover and reduced inflammation. The molecular targets and pathways involved include the retinoic acid receptor pathway and the modulation of keratinocyte differentiation .

Comparison with Similar Compounds

    All-trans retinoic acid: Commonly used in dermatological treatments but associated with higher local irritation.

    13-cis-retinoic acid: Another retinoid with similar therapeutic effects but higher systemic toxicity.

Uniqueness of BMY-30047: BMY-30047 is unique due to its ability to provide significant therapeutic benefits with reduced local irritation and systemic toxicity. This makes it a promising candidate for the treatment of dermatological disorders with fewer side effects .

Properties

CAS No.

83803-32-1

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(5E)-4-methyl-5-[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pyran-2-one

InChI

InChI=1S/C21H28O2/c1-15(8-10-18-14-23-20(22)13-17(18)3)9-11-19-16(2)7-6-12-21(19,4)5/h8-11,13H,6-7,12,14H2,1-5H3/b11-9+,15-8+,18-10-

InChI Key

WNJXJEKGNNOKTH-CQKXMAEQSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=C2COC(=O)C=C2C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\2/COC(=O)C=C2C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=C2COC(=O)C=C2C)C

Key on ui other cas no.

83860-24-6

Synonyms

12-hydroxymethylretinoic acid delta-lactone
BMY 30047
BMY-30047

Origin of Product

United States

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